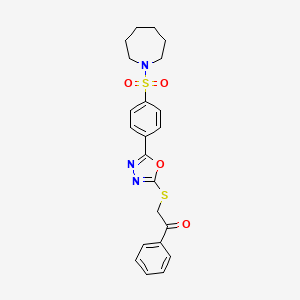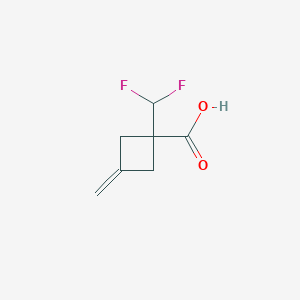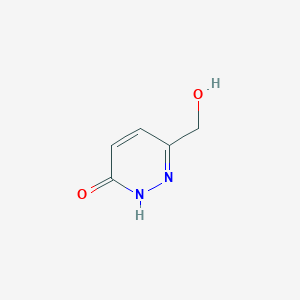
7-Fluoro-8-nitroquinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-8-nitroquinazolin-4-ol is a chemical compound belonging to the class of quinazolinones. It is used in organic synthesis and pharmaceutical research . It is also an intermediate in the synthesis of many antitumor drugs .
Synthesis Analysis
The target product can be synthesized from 7-fluoro-6-nitroquinazolin-4-ol through three steps including chlorination and nucleophilic substitution reactions . The total yield of the three steps was high up to 61.7% .Molecular Structure Analysis
The molecular formula of 7-Fluoro-8-nitroquinazolin-4-ol is C8H4FN3O3 . Its molecular weight is 209.136.Chemical Reactions Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalaria, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-8-nitroquinazolin-4-ol include a molecular weight of 209.13 , a density of 1.75±0.1 g/cm3 , and a boiling point of 393.8±52.0 °C .Wissenschaftliche Forschungsanwendungen
- 7-Fluoro-6-nitroquinazolin-4(3H)-one serves as an intermediate in the synthesis of kinase inhibitors. For instance, it can be used to develop ATP site inhibitors targeting tyrosine kinases, including epidermal growth factor receptor (EGFR) .
- Notably, it is a key intermediate in the production of afatinib , a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) .
Kinase Inhibitors
Anti-Tumor Drug Development
Crystallography and Structural Studies
Wirkmechanismus
Target of Action
It is suggested that it could be used as an intermediate in the synthesis of kinase inhibitors , which are often targeted towards specific proteins involved in cell signaling pathways.
Mode of Action
As an intermediate in the synthesis of kinase inhibitors , it may interact with its targets by binding to the ATP-binding site of the kinase, thereby inhibiting the kinase activity and disrupting the signaling pathway.
Biochemical Pathways
As a potential intermediate in the synthesis of kinase inhibitors , it could affect various signaling pathways regulated by these kinases.
Result of Action
As a potential intermediate in the synthesis of kinase inhibitors , it could potentially inhibit the activity of specific kinases, thereby disrupting the signaling pathways they regulate.
Action Environment
It is mentioned that the compound is stable at room temperature but should be kept away from strong light and oxidizing agents .
Eigenschaften
IUPAC Name |
7-fluoro-8-nitro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBKDJKOXRYRRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)






![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)

![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)
![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)